Stereochemical Identity: (R) vs. (S) Enantiomer
The (R)-enantiomer (CAS 139563-43-2) is the D-phenylalanine-configured stereoisomer, whereas the predominant form in the biochemical literature is the (S)-enantiomer (L-Phe-CMK; CAS 25487-45-0), which mimics natural L-phenylalanine recognized by the substrate-binding pockets of serine and cysteine proteases [1]. The (S)-enantiomer has been demonstrated as an irreversible inhibitor of gramicidin S synthetase 2 with a measured inactivation rate approximately 4-fold faster for the complete biosynthetic pathway than for isolated thioester formation, while substrate co-incubation prevents inhibition, confirming active-site-directed stereospecific binding [2]. In the PDB, the (S)-enantiomer is deposited as the ligand PCS (phenylalanylmethylchloride) co-crystallized with a serine protease active-site mutant, confirming that the L-configuration is required for productive occupancy of the S1 pocket [3]. No equivalent co-crystal structure is available for the (R)-enantiomer, indicating that the (R) form is stereochemically excluded from the canonical chymotrypsin-like S1 binding mode. This differential is meaningful for users requiring either the native-like stereochemistry for inhibition studies or the non-natural (R) form as a stereochemical control.
| Evidence Dimension | Stereochemical configuration and enzyme active-site complementarity |
|---|---|
| Target Compound Data | (R)-enantiomer: D-phenylalanine configuration; no PDB co-crystal structure with serine proteases identified |
| Comparator Or Baseline | (S)-enantiomer (L-Phe-CMK): L-phenylalanine configuration; PDB entry 1XQX: co-crystallized with F1-mutant S105A serine protease; irreversible inhibitor of gramicidin S synthetase 2 |
| Quantified Difference | Stereochemical exclusion: (S)-enantiomer occupies S1 pocket of chymotrypsin-like proteases; (R)-enantiomer predicted to lack productive S1 binding |
| Conditions | X-ray crystallography (PDB 1XQX); gramicidin S synthetase 2 enzyme assay (FEBS Lett. 1983, 151, 248–252) |
Why This Matters
Procurement decisions must specify enantiomer identity because only the (S)-enantiomer is recognized by the canonical serine protease S1 pocket, while the (R)-enantiomer is stereochemically mismatched—making it unsuitable as an active-site inhibitor but valuable as a negative control or chiral building block for diastereodivergent synthesis.
- [1] J-GLOBAL. L-Phenylalanine chloromethyl ketone. J-GLOBAL ID: 200907085035900581. InChI: /t9-/m0/s1 (S-configuration). CAS 139563-43-2 for (R)-enantiomer; CAS 25487-45-0 for (S)-enantiomer. https://jglobal.jst.go.jp/detail?JGLOBAL_ID=200907085035900581 View Source
- [2] von Dungen, A.; Kleinkauf, H. Inhibition of gramicidin S synthetase 2 by L-phenylalanine chloromethyl ketone. FEBS Lett. 1983, 151 (2), 248–252. DOI: 10.1016/0014-5793(83)80079-9. View Source
- [3] PDB entry 1XQX. Crystal structure of F1-mutant S105A complex with PCK (phenylalanylmethylchloride, (3S)-3-amino-1-chloro-4-phenylbutan-2-one). PDBj. https://pdbj.org/ View Source
